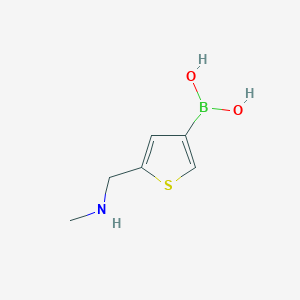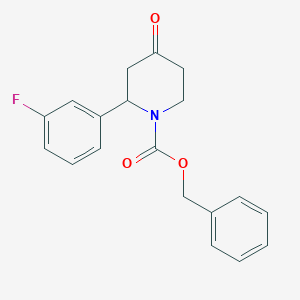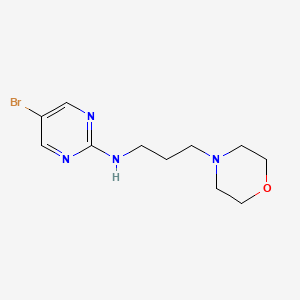![molecular formula C14H35NO2Si3 B13937546 Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate CAS No. 55191-54-3](/img/structure/B13937546.png)
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate is an organosilicon compound characterized by the presence of trimethylsilyl groups. These groups are known for their chemical inertness and large molecular volume, making them useful in various applications . The compound’s chemical formula is C14H35NO2Si3 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate typically involves the reaction of trimethylsilyl chloride with appropriate amines under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar reagents but optimized for higher yields and purity. The use of automated systems for derivatization protocols can enhance efficiency and consistency in production .
Análisis De Reacciones Químicas
Types of Reactions
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and various oxidizing and reducing agents . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in the formation of new functionalized compounds .
Aplicaciones Científicas De Investigación
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for functional groups.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mecanismo De Acción
The mechanism of action of Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups provide steric protection, making the compound less reactive and more stable under various conditions . This stability allows it to act as a protecting group or reagent in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Trimethylsilyl chloride: Used in similar reactions but with different reactivity and outcomes.
Uniqueness
Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate is unique due to its specific structure, which provides a combination of stability and reactivity that is valuable in various scientific and industrial applications .
Propiedades
Número CAS |
55191-54-3 |
|---|---|
Fórmula molecular |
C14H35NO2Si3 |
Peso molecular |
333.69 g/mol |
Nombre IUPAC |
trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate |
InChI |
InChI=1S/C14H35NO2Si3/c1-18(2,3)15(19(4,5)6)13-11-10-12-14(16)17-20(7,8)9/h10-13H2,1-9H3 |
Clave InChI |
VSQRUIYDTHLALN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N(CCCCC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B13937495.png)



![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)






